B1578733 beta-Amyloid (33-40)

beta-Amyloid (33-40)

Cat. No.: B1578733
M. Wt: 730.9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Amyloid (33-40) is a useful research compound. Molecular weight is 730.9. The purity is usually 95%.
BenchChem offers high-quality beta-Amyloid (33-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (33-40) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Understanding the Role of Aβ Peptides in Alzheimer's Disease

Aβ peptides, including Aβ(33-40), are derived from the amyloid precursor protein (APP) through enzymatic cleavage by β-secretase and γ-secretase. The aggregation of these peptides into oligomers and fibrils is a hallmark of AD pathology. Research indicates that the ratio of different Aβ species, particularly Aβ(42) to Aβ(40), plays a critical role in disease progression and can serve as a biomarker for AD diagnosis and prognosis .

Table 1: Key Characteristics of Aβ Peptides

PeptideLength (amino acids)Role in AD PathologyAggregation Propensity
Aβ(33-40)8Potentially less toxic than longer formsModerate
Aβ(1-40)40Major component of plaquesHigh
Aβ(1-42)42More aggregation-prone; linked to toxicityVery High

Diagnostic Applications

Recent studies have shown that the plasma levels of various Aβ peptides, including the ratio of Aβ(42)/Aβ(40), correlate with amyloid burden in the brain as measured by PET imaging. Specifically, lower ratios have been associated with higher cortical amyloid accumulation, making them valuable for early diagnosis and monitoring disease progression .

Case Study: Australian Imaging, Biomarkers and Lifestyle Study

In this longitudinal study, researchers assessed plasma samples from participants at multiple time points. Findings indicated that a decrease in the total plasma Aβ(42)/Aβ(40) ratio significantly predicted amyloid-PET positivity, suggesting its utility as a non-invasive biomarker for AD .

Therapeutic Targets

The aggregation process of Aβ peptides is a target for therapeutic intervention. Research has focused on developing compounds that can inhibit the formation of toxic oligomers or promote the clearance of existing aggregates. For instance, studies involving transgenic mouse models have demonstrated that interventions targeting soluble oligomers can reverse amyloid deposition and improve cognitive function .

Table 2: Therapeutic Strategies Targeting Aβ Aggregation

StrategyMechanismExample Compounds
Oligomer InhibitionPrevents formation of toxic aggregatesSmall molecule inhibitors
ImmunotherapyEnhances clearance of amyloid plaquesMonoclonal antibodies
Enzyme ModulationIncreases degradation of Aβ peptidesβ-secretase modulators

Research Implications

The ongoing research into beta-amyloid peptides, particularly Aβ(33-40), continues to reveal insights into their structure-function relationships and implications for disease mechanisms. For example, NMR studies have shown that different conformational states of Aβ affect its aggregation propensity and toxicity . Understanding these dynamics is crucial for developing effective therapies.

Q & A

Q. Basic: What is the structural and functional significance of beta-Amyloid (33-40) in Alzheimer’s disease research?

Beta-Amyloid (33-40) is a truncated peptide derived from the amyloid precursor protein (APP), spanning residues 33–40 of the full-length beta-amyloid sequence. Unlike longer fragments (e.g., Aβ1-42), this region lacks the hydrophobic C-terminal domain critical for fibril formation but retains residues implicated in membrane interactions and oligomer stabilization . Its role in Alzheimer’s pathology is debated: while shorter fragments like Aβ33-40 may not form plaques independently, they co-aggregate with longer Aβ species, potentially modulating toxicity or seeding aggregation . Methodologically, synthetic Aβ33-40 is used in in vitro binding assays to study interactions with neuronal receptors (e.g., NMDA or PrP<sup>C</sup>) and lipid membranes .

Q. Advanced: How can researchers design experiments to investigate the role of Aβ33-40 in beta-amyloid turnover kinetics?

Aβ33-40 turnover can be studied using stable isotope labeling kinetic (SILK) techniques , which track peptide synthesis and clearance rates in biological fluids or cell cultures . For in vivo studies, combine SILK with pharmacokinetic modeling to estimate production (kin) and clearance (kout) rates. Key considerations:

  • Use isotope-labeled leucine or phenylalanine to trace Aβ33-40 metabolism.
  • Pair with mass spectrometry for precise quantification of labeled vs. unlabeled peptides.
  • Control for confounding factors like APOE genotype, which influences Aβ clearance .
    Recent studies applying this framework to ADNI cohort data revealed altered Aβ33-40 turnover in preclinical Alzheimer’s, suggesting its utility as a dynamic biomarker .

Q. Basic: What experimental models are appropriate for studying Aβ33-40 toxicity?

  • Primary neuronal cultures : Expose to synthetic Aβ33-40 oligomers (10–100 µM) and measure synaptic density (e.g., via synaptophysin immunohistochemistry) or calcium dysregulation .
  • Transgenic mice : Cross APP/PS1 models with knock-ins expressing truncated Aβ fragments to assess co-aggregation effects.
  • Lipid bilayer assays : Use surface plasmon resonance (SPR) or atomic force microscopy (AFM) to quantify Aβ33-40 interactions with membranes, a mechanism linked to pore formation and ion leakage .

Q. Advanced: How do contradictory findings on Aβ33-40 aggregation toxicity inform experimental design?

While extracellular Aβ plaques are hallmark Alzheimer’s lesions, intracellular Aβ33-40 accumulation may precede plaque formation and directly impair proteostasis. For example, Lund University studies found reduced Aβ secretion correlates with intracellular oligomerization and synaptic dysfunction, challenging the dominant amyloid hypothesis . To resolve contradictions:

  • Compare intra- vs. extracellular Aβ pools : Use subcellular fractionation followed by ELISA/Western blot.
  • Incorporate time-resolved imaging : Track Aβ33-40 aggregation in live neurons via fluorescence lifetime imaging (FLIM) with Congo Red derivatives .
  • Model cross-talk with tau : Co-culture Aβ33-40-treated neurons with tau-expressing cells to evaluate cascading pathology .

Q. Basic: What analytical techniques are used to quantify Aβ33-40 in biological samples?

  • Immunoassays : ELISA with antibodies specific to Aβ33-40 (e.g., 6E10 for residues 1–16; requires C-terminal epitope validation).
  • Mass spectrometry (MS) : LC-MS/MS with tryptic digestion and selected reaction monitoring (SRM) for absolute quantification.
  • Aptasensors : Electrochemical or chemiluminescence-based platforms (e.g., inter-CRET aptasensors) enable rapid, low-concentration detection in cerebrospinal fluid (CSF) .

Q. Advanced: How can researchers reconcile discrepancies between Aβ33-40 levels and cognitive outcomes in longitudinal studies?

The WRAP cohort study found Aβ33-40 levels correlate with delayed recall decline in APOEε4 carriers but not non-carriers, highlighting genotype-dependent effects . Methodological strategies:

  • Stratify analyses by APOE status and adjust for covariates (e.g., vascular risk factors).
  • Use composite cognitive scores (e.g., combining memory and executive function metrics) to capture domain-specific Aβ effects.
  • Apply mixed-effects models to distinguish between baseline Aβ levels and rate of accumulation.
    Contradictory results may arise from cohort age differences: middle-aged vs. elderly populations show distinct Aβ-cognition trajectories .

Q. Basic: What are the ethical and technical considerations for handling synthetic Aβ33-40 in vitro?

  • Toxicity mitigation : Pre-treat peptides with hexafluoroisopropanol (HFIP) to dissolve pre-formed aggregates. Use low concentrations (≤20 µM) to avoid nonspecific cytotoxicity.
  • Batch variability : Characterize each peptide lot via HPLC and MALDI-TOF for purity and aggregation state .
  • Ethical compliance : Follow institutional biosafety guidelines (e.g., BSL-2 for viral vector-mediated Aβ expression).

Q. Advanced: What mechanisms underlie Aβ33-40 interactions with neuronal receptors, and how can these be experimentally dissected?

Aβ33-40 binds PrP<sup>C</sup>, mGluR5, and α7-nAChR, modulating synaptic plasticity and activating downstream kinases (e.g., Fyn). To investigate:

  • Proximity ligation assays (PLA) : Visualize Aβ33-40-receptor complexes in situ.
  • Cryo-EM : Resolve structural interfaces of Aβ33-40 bound to receptors .
  • Knockdown/knockout models : Compare wild-type vs. receptor-deficient neurons in Aβ33-40-induced toxicity assays.

Q. Basic: How does Aβ33-40 differ from other beta-amyloid fragments (e.g., Aβ1-42) in aggregation propensity?

Aβ33-40 lacks the hydrophobic C-terminal residues (e.g., Ile41, Ala42) critical for cross-β-sheet formation in Aβ1-42 fibrils. Instead, it forms soluble oligomers or co-aggregates with longer Aβ species via hydrophobic residues (e.g., Val36, Gly38). Thioflavin T assays show Aβ33-40 has slower fibrillization kinetics than Aβ1-42 but enhances nucleation when mixed 1:10 .

Q. Advanced: How can computational modeling improve understanding of Aβ33-40’s role in amyloidogenesis?

  • Molecular dynamics (MD) simulations : Model Aβ33-40 interactions with lipid bilayers to identify residues driving membrane disruption (e.g., Lys34, Val36) .
  • Kinetic network models : Predict aggregation pathways using rate constants derived from experimental data (e.g., circular dichroism, TEM).
  • Systems biology approaches : Integrate Aβ33-40 turnover data with transcriptomic/proteomic networks to identify compensatory pathways (e.g., autophagy upregulation) .

Properties

Molecular Weight

730.9

sequence

GLMVGGVV

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.